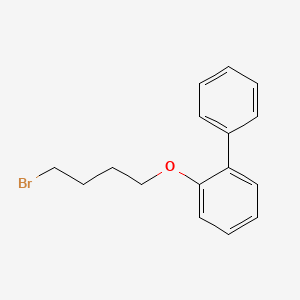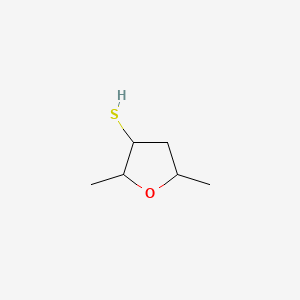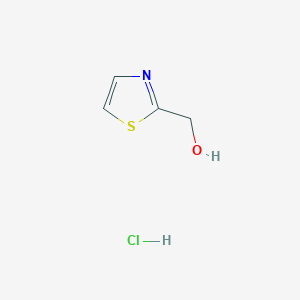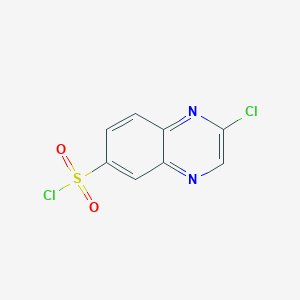![molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9](/img/structure/B1357890.png)
2-Azaspiro[4.4]nonane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[4.4]nonane-4-carboxylic acid (2-ASPCA) is a cyclic molecule that has been studied extensively for its potential applications in scientific research. It has been used as a substrate in biochemistry, as a catalyst in organic chemistry, and as a model compound in drug design.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
- N-Phenylamino Derivatives : Synthesis and evaluation of N-phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated significant anticonvulsant properties, particularly effective in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The compound N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was notably effective in seizure prevention. These studies also explored the compounds' neurotoxicity and potential mechanisms of action, including their influence on GABA(A) receptors (Kamiński et al., 2008).
Synthesis and Chemical Properties
- One-Pot Synthesis : Research has been conducted on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, which forms part of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold, demonstrating a straightforward procedure and easy separation of the product (Huynh et al., 2017).
Crystallographic Studies
- Molecular Mechanics and Crystallography : Studies on X-ray crystal structures of compounds related to 2-azaspiro[4.4]nonane, including both active and inactive anticonvulsants, have been performed. These studies provided insights into the conformational differences and potential reasons for varying activities in these compounds (Ciechanowicz-Rutkowska et al., 1997).
Potential Applications in Drug Design
- Synthesis of Novel Amino Acids : The synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid adds to the family of sterically constrained amino acids. These compounds are of interest in the fields of chemistry, biochemistry, and drug design, highlighting the versatility of the azaspiro[4.4]nonane scaffold (Radchenko et al., 2010).
Eigenschaften
IUPAC Name |
2-azaspiro[4.4]nonane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMLGZCITVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetic acid](/img/structure/B1357823.png)









